molecular formula C11H15NO4 B12276889 3,5-Dimethoxy-D-phenylalanine

3,5-Dimethoxy-D-phenylalanine

Cat. No.: B12276889
M. Wt: 225.24 g/mol
InChI Key: RGJFWLUOTAIYGQ-SNVBAGLBSA-N
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Description

3,5-Dimethoxy-D-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of two methoxy groups attached to the phenyl ring at the 3 and 5 positions

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,5-Dimethoxy-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as phenylalanine hydroxylase, which converts it to its hydroxylated derivatives. These derivatives can then participate in various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-D-phenylalanine: Similar structure but with methoxy groups at the 3 and 4 positions.

    3,5-Dimethoxy-L-phenylalanine: The L-enantiomer of the compound.

    3,4,5-Trimethoxyphenethylamine: A related compound with three methoxy groups on the phenyl ring.

Uniqueness

3,5-Dimethoxy-D-phenylalanine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

RGJFWLUOTAIYGQ-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C[C@H](C(=O)O)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC

Origin of Product

United States

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